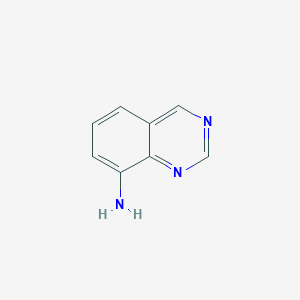

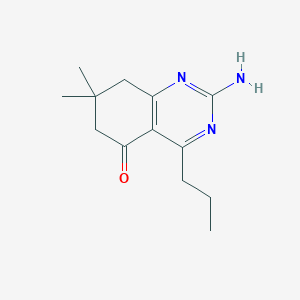

2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one

Overview

Description

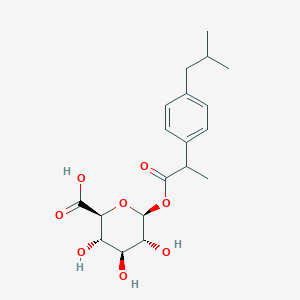

2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one (DMPQ) is an organic compound that has been studied extensively in recent years due to its potential applications in fields such as medicinal chemistry, materials science, and biochemistry. DMPQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DMPQ has also been found to have potential applications in the synthesis of other compounds, such as peptides and hormones.

Scientific Research Applications

Heterocyclic Amines and Cancer Research

Research on food-derived heterocyclic amines (HAs) has indicated their potential role in the etiology of human cancers, such as mammary gland cancer. HAs, formed in meats cooked by ordinary methods, have been implicated in DNA adduct formation in the mammary gland after metabolic activation, suggesting a possible etiologic link to human breast cancer. This area of study highlights the importance of understanding the interactions between dietary factors and cancer risk, where structurally similar compounds to the specified chemical might be investigated for their metabolic activation and DNA interaction properties (Snyderwine, 1994).

Antimalarial Agents

The metabolism of 8-aminoquinoline antimalarial agents has been extensively studied due to their efficacy and the associated risks of hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals. This research highlights the critical balance between therapeutic benefits and potential toxicity, an area where the specified compound could be studied for similar therapeutic applications or toxicological profiles, given its structural classification within amines which are known for their pharmacological activities (Strother et al., 1981).

Asymmetric Catalysis

Compounds containing chiral oxazoline rings, similar in heterocyclic nature to the specified compound, have found extensive use in asymmetric catalysis due to their modularity and effectiveness in a range of metal-catalyzed transformations. This indicates a potential research application for the specified compound in developing new catalytic processes or as a ligand in asymmetric synthesis, contributing to the synthesis of chiral molecules (Hargaden & Guiry, 2009).

Antioxidant Activity

The study of antioxidants and their mechanisms of action is crucial in fields ranging from food engineering to pharmacology. Compounds structurally similar to the specified chemical may be investigated for their antioxidant capacity, employing various assays to understand their potential health benefits or applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXZQFMWFYKCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385413 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331966-05-3 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)